molecular formula C11H7ClN2O B3348225 Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- CAS No. 160657-04-5

Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro-

Cat. No.: B3348225
CAS No.: 160657-04-5
M. Wt: 218.64 g/mol
InChI Key: ODZHADFIGDDGQZ-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by a fused ring system that includes a pyrrole ring and a quinoxaline ring, with a chlorine atom attached at the 8th position. The unique structure of Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- imparts it with distinct chemical and biological properties, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This method uses quinoxalinones, hydrochloric acid, and nitric acid as reagents . The reaction proceeds through an unexpected cyclization process, which is operationally simple and catalyst-free, making it a green and efficient approach .

Another method involves the palladium-catalyzed oxidative carbonylation of the C2 position of indole. This reaction uses N-substituted 2-(1H-indol-1-yl)anilines or 2-(1H-pyrrol-1-yl)anilines and carbon monoxide in the presence of Pd(OCOCF3)2 as a catalyst and Cu(OAc)2 as an oxidant in toluene at 80°C .

Industrial Production Methods

Industrial production methods for Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- are not extensively documented in the literature. the scalability of the visible light-mediated synthesis has been demonstrated by a gram-scale synthesis , indicating its potential for industrial application.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can modify the quinoxaline ring, leading to different structural analogs.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, nitric acid, carbon monoxide, and various catalysts such as palladium and copper salts . The reactions typically occur under mild to moderate conditions, such as room temperature to 80°C.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- involves its interaction with specific molecular targets and pathways. The compound’s antineoplastic activity is attributed to its ability to interfere with cellular processes essential for cancer cell survival and proliferation . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- is unique due to the presence of the chlorine atom at the 8th position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

8-chloro-5H-pyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZHADFIGDDGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)NC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443750
Record name 8-chloro-5H-pyrrolo[1,2-a]quinoxalin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160657-04-5
Record name 8-chloro-5H-pyrrolo[1,2-a]quinoxalin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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